molecular formula C9H6ClN3O2 B13199665 6-Chloro-2-(1H-pyrrol-2-yl)pyrimidine-4-carboxylic acid

6-Chloro-2-(1H-pyrrol-2-yl)pyrimidine-4-carboxylic acid

Cat. No.: B13199665
M. Wt: 223.61 g/mol
InChI Key: SDLBQSSHLYCPGT-UHFFFAOYSA-N
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Description

6-Chloro-2-(1H-pyrrol-2-yl)pyrimidine-4-carboxylic acid is a heterocyclic compound that features a pyrimidine ring substituted with a chloro group at the 6-position and a pyrrole ring at the 2-position

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-Chloro-2-(1H-pyrrol-2-yl)pyrimidine-4-carboxylic acid typically involves the following steps:

    Formation of the Pyrimidine Ring: The pyrimidine ring can be synthesized through a condensation reaction involving a β-dicarbonyl compound and a guanidine derivative.

    Introduction of the Chloro Group: Chlorination of the pyrimidine ring at the 6-position can be achieved using reagents such as phosphorus oxychloride (POCl3) or thionyl chloride (SOCl2).

    Attachment of the Pyrrole Ring: The pyrrole ring can be introduced via a cross-coupling reaction, such as the Suzuki-Miyaura coupling, using a pyrrole boronic acid derivative and a suitable palladium catalyst.

Industrial Production Methods

Industrial production methods for this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of continuous flow reactors and automated synthesis platforms to streamline the process.

Chemical Reactions Analysis

Types of Reactions

6-Chloro-2-(1H-pyrrol-2-yl)pyrimidine-4-carboxylic acid can undergo various chemical reactions, including:

    Substitution Reactions: The chloro group can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.

    Oxidation and Reduction: The pyrrole ring can be oxidized or reduced depending on the desired transformation.

    Cyclization Reactions: The compound can participate in cyclization reactions to form more complex heterocyclic structures.

Common Reagents and Conditions

    Substitution: Reagents such as sodium hydride (NaH) or potassium carbonate (K2CO3) in polar aprotic solvents like dimethylformamide (DMF) are commonly used.

    Oxidation: Oxidizing agents like potassium permanganate (KMnO4) or hydrogen peroxide (H2O2) can be employed.

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution of the chloro group with an amine would yield an amino-substituted pyrimidine derivative.

Scientific Research Applications

6-Chloro-2-(1H-pyrrol-2-yl)pyrimidine-4-carboxylic acid has several scientific research applications:

    Medicinal Chemistry: It can be used as a building block for the synthesis of pharmaceutical compounds with potential therapeutic effects.

    Biological Studies: The compound can be used to study the interactions of heterocyclic compounds with biological targets, such as enzymes and receptors.

    Materials Science: It can be incorporated into polymers and other materials to impart specific properties, such as enhanced conductivity or stability.

Mechanism of Action

The mechanism of action of 6-Chloro-2-(1H-pyrrol-2-yl)pyrimidine-4-carboxylic acid depends on its specific application. In medicinal chemistry, it may act by binding to a specific enzyme or receptor, thereby modulating its activity. The molecular targets and pathways involved would vary based on the specific biological context.

Comparison with Similar Compounds

Similar Compounds

    6-Chloropyrimidine-4-carboxylic acid:

    2-(1H-Pyrrol-2-yl)pyrimidine-4-carboxylic acid: Lacks the chloro group, which may affect its reactivity and interactions with biological targets.

Uniqueness

6-Chloro-2-(1H-pyrrol-2-yl)pyrimidine-4-carboxylic acid is unique due to the presence of both the chloro and pyrrole substituents, which confer distinct chemical and biological properties

Properties

Molecular Formula

C9H6ClN3O2

Molecular Weight

223.61 g/mol

IUPAC Name

6-chloro-2-(1H-pyrrol-2-yl)pyrimidine-4-carboxylic acid

InChI

InChI=1S/C9H6ClN3O2/c10-7-4-6(9(14)15)12-8(13-7)5-2-1-3-11-5/h1-4,11H,(H,14,15)

InChI Key

SDLBQSSHLYCPGT-UHFFFAOYSA-N

Canonical SMILES

C1=CNC(=C1)C2=NC(=CC(=N2)Cl)C(=O)O

Origin of Product

United States

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